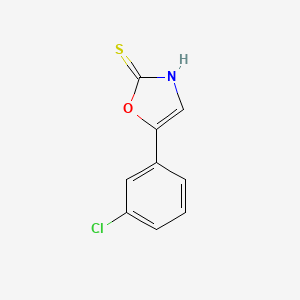

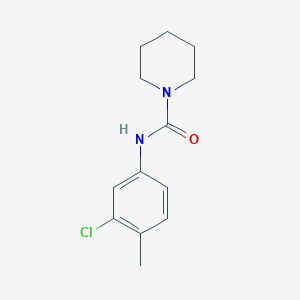

![molecular formula C9H6N4O B6419920 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one CAS No. 19848-93-2](/img/structure/B6419920.png)

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” is a member of the class of oxadiazoloquinoxalines . It is a structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Molecular Structure Analysis

The molecular structure of “this compound” includes the replacement of the four fused aromatic system (bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline-3-thiol) with three fused aromatic systems ([1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (compounds 22a–f) and [1, 2, 4]triazolo[4,3-a]quinoxaline-4-thiol (compounds 23a–g)) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution . The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .科学的研究の応用

1,2,4-triazoloquinoxaline has been studied extensively for its potential applications in various scientific research areas. The compound has been studied for its potential as an anti-inflammatory agent, as well as for its potential as an anti-cancer agent. Furthermore, 1,2,4-triazoloquinoxaline has been studied for its potential use in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. Additionally, the compound has been studied for its potential use in the synthesis of various polymers and for its potential use as a catalyst in various organic reactions.

作用機序

Target of Action

The primary target of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

This compound interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine. The A2B receptor requires a high level of adenosine for activation, thus, the antagonism by this compound may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, the antagonism of A2B receptors by this compound can potentially disrupt these pathways and their downstream effects.

Result of Action

The antagonism of A2B receptors by this compound can lead to a reduction in angiogenesis, a key process in tumor growth . This could potentially result in the inhibition of tumor growth. Moreover, the blockade of A2B receptors has been reported to play a significant role in the reduction of metastasis .

実験室実験の利点と制限

The use of 1,2,4-triazoloquinoxaline in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be readily obtained from various sources. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, the compound has a wide range of potential applications in scientific research, making it a versatile compound for laboratory experiments.

However, the use of 1,2,4-triazoloquinoxaline in laboratory experiments also has several limitations. The compound has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is relatively expensive, making it difficult to obtain in large quantities. Furthermore, the compound is relatively toxic, making it important to use proper safety precautions when handling the compound.

将来の方向性

The potential applications of 1,2,4-triazoloquinoxaline are vast, and there are numerous future directions for research. One potential future direction is to further investigate the compound’s anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to investigate the compound’s potential use in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. Furthermore, further research could be conducted to investigate the compound’s potential use in the synthesis of various polymers and as a catalyst in various organic reactions. Finally, further research could be conducted to investigate the compound’s potential use as an antioxidant and for its potential use in the treatment of various diseases.

合成法

1,2,4-triazoloquinoxaline can be synthesized from various starting materials, including 1,3-diaminobenzene, 1,2,4-triazole, and 2-aminophenol. The most common method of synthesis involves the reaction of 1,3-diaminobenzene and 1,2,4-triazole in the presence of an acid catalyst. The reaction is typically carried out in a two-step process, with the first step involving the formation of an intermediate product, and the second step involving the oxidation of the intermediate product to produce 1,2,4-triazoloquinoxaline. The synthesis of 1,2,4-triazoloquinoxaline can also be carried out using the reaction of 2-aminophenol and 1,2,4-triazole in the presence of an acid catalyst.

生化学分析

Biochemical Properties

The biochemical properties of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one are still being explored. Preliminary studies suggest that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are still being studied. Preliminary research suggests that it may have long-term effects on cellular function in in vitro or in vivo studies . Information on the compound’s stability and degradation over time is currently being investigated.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are still in progress. Early results suggest that the effects of the compound may vary with different dosages

Metabolic Pathways

The metabolic pathways that this compound is involved in are still being explored. It is believed to interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. It is believed that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXOKUUXBOFVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NNC(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)

![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)

![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)

![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)

![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)